2-Benzyl-2-ethylbutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
5343-57-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-benzyl-2-ethylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-3-13(4-2,12(14)15)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,15) |
InChI Key |
UZFOEXICQDPNLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Benzyl 2 Ethylbutanoic Acid
Established Synthetic Routes to 2-Benzyl-2-ethylbutanoic Acid
Traditional synthetic methods provide reliable, albeit often lengthy, pathways to this compound. These routes commonly involve the sequential introduction of the ethyl and benzyl (B1604629) groups onto a suitable precursor.
Grignard Reagent-Mediated Syntheses
Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. One plausible Grignard-based approach to this compound involves the carboxylation of a suitable tertiary Grignard reagent. This method adds one carbon atom to the carbon skeleton via reaction with carbon dioxide. britannica.com
The synthesis would begin with the preparation of a tertiary alkyl halide, 3-bromo-3-phenylpentane. This precursor could be synthesized from 3-pentanone (B124093) by reaction with a benzyl Grignard reagent, followed by hydrobromination of the resulting tertiary alcohol. The subsequent formation of the Grignard reagent from 3-bromo-3-phenylpentane and its reaction with carbon dioxide (typically as dry ice), followed by acidic workup, would yield the final product. libretexts.org
Plausible Grignard Synthesis Route:
Alcohol Formation: Reaction of 3-pentanone with benzylmagnesium chloride.
Halogenation: Conversion of the resulting tertiary alcohol to 3-bromo-3-phenylpentane.
Grignard Formation: Reaction of the tertiary halide with magnesium metal in dry ether.
Carboxylation: Addition of the formed Grignard reagent to solid carbon dioxide.
Protonation: Acidic workup (e.g., with H₃O⁺) to yield this compound. transformationtutoring.com
A key limitation of this method is the potential for steric hindrance to impede the reaction of the tertiary Grignard reagent with carbon dioxide. Furthermore, the presence of any incompatible functional groups (like alcohols or amines) in the starting materials must be avoided. libretexts.org
Malonic Ester Synthesis and Derivations
The malonic ester synthesis is a classic and highly effective method for preparing substituted carboxylic acids, particularly those with two substituents on the α-carbon. wikipedia.org This pathway utilizes diethyl malonate (or a similar malonic ester) as the starting material, which contains an acidic α-hydrogen that can be easily removed by a base. chemicalnote.com
The synthesis of this compound via this route involves a sequential dialkylation of diethyl malonate. wikipedia.org The process begins with the deprotonation of diethyl malonate using a suitable base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate. organicchemistrytutor.com This nucleophilic enolate is then reacted with a primary alkyl halide, for instance, ethyl bromide, in an Sₙ2 reaction. This monoalkylation step is followed by a second deprotonation at the α-carbon and subsequent alkylation with benzyl bromide. The order of alkylation can be reversed. Finally, the resulting diethyl 2-benzyl-2-ethylmalonate undergoes hydrolysis (saponification) with a strong base, followed by acidification and heating to promote decarboxylation, yielding the desired product. masterorganicchemistry.com
| Step | Reagents & Conditions | Intermediate/Product | Purpose |
| 1. First Deprotonation | Diethyl malonate, Sodium ethoxide (NaOEt) in Ethanol (EtOH) | Diethyl malonate enolate | Formation of a nucleophilic enolate. |
| 2. First Alkylation | Ethyl bromide (CH₃CH₂Br) | Diethyl 2-ethylmalonate | Introduction of the ethyl group via Sₙ2 reaction. |
| 3. Second Deprotonation | Sodium ethoxide (NaOEt) in Ethanol (EtOH) | Diethyl 2-ethylmalonate enolate | Formation of the second enolate for the next alkylation. |
| 4. Second Alkylation | Benzyl bromide (BnBr) | Diethyl 2-benzyl-2-ethylmalonate | Introduction of the benzyl group. |
| 5. Hydrolysis & Decarboxylation | 1. NaOH(aq), Heat 2. H₃O⁺, Heat | This compound | Saponification of esters to carboxylates, followed by acidification and decarboxylation to yield the final acid. |
This table outlines the general steps for the malonic ester synthesis of this compound.
Oxidation-Reduction Strategies for Carboxylic Acid Formation
Another versatile strategy involves creating the required carbon skeleton first, followed by a terminal oxidation or reduction step to form the carboxylic acid group. For this compound, a common approach is the oxidation of a corresponding primary alcohol, 2-benzyl-2-ethylbutan-1-ol.
This precursor alcohol can be synthesized through various routes, including the reaction of ethyl 2-benzylbutanoate with a suitable reducing agent like lithium aluminum hydride (LiAlH₄). The subsequent oxidation of the primary alcohol to the carboxylic acid is a fundamental transformation in organic synthesis. chemguide.co.uk Strong oxidizing agents are required for this conversion. britannica.com
Common oxidizing agents for converting primary alcohols to carboxylic acids include:
Potassium permanganate (B83412) (KMnO₄): A powerful and classic oxidizing agent.
Jones reagent (CrO₃ in H₂SO₄/acetone): A widely used chromium-based oxidant. libretexts.org
TEMPO-catalyzed systems: A milder, more modern alternative, often using sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant in a two-step, one-pot procedure with sodium chlorite (B76162) (NaClO₂) to ensure high yields, especially for complex molecules. nih.gov
The reaction is typically performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction proceeds fully to the carboxylic acid and does not stop at the intermediate aldehyde stage. libretexts.org
Asymmetric Synthesis of Chiral this compound
Since the α-carbon of this compound is a stereocenter, the synthesis of single enantiomers is of significant interest. Asymmetric synthesis methods are employed to control the stereochemical outcome of the reaction, producing an excess of one enantiomer over the other.
Chiral Auxiliary-Based Approaches
A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. This is a stereogenic group that is temporarily attached to the substrate to direct the stereoselectivity of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.
For the synthesis of chiral this compound, an achiral carboxylic acid precursor would be attached to a chiral auxiliary, such as an Evans oxazolidinone or a camphor-derived lactam. nih.govacs.org The resulting N-acyl derivative's enolate is then subjected to sequential diastereoselective alkylations. The chiral auxiliary creates a sterically biased environment, forcing the incoming alkyl groups (ethyl and benzyl halides) to approach from a specific face of the enolate. This results in the formation of one diastereomer in preference to the other.
General Chiral Auxiliary Strategy:
Acylation: An achiral acid chloride (e.g., butanoyl chloride) is reacted with a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone).
First Diastereoselective Alkylation: The N-acyl auxiliary is deprotonated (e.g., with LDA or NaHMDS) and reacted with the first electrophile (e.g., benzyl bromide). The auxiliary directs the approach of the electrophile.
Second Diastereoselective Alkylation: A second deprotonation and alkylation with the other electrophile (e.g., ethyl iodide) creates the quaternary stereocenter with high diastereoselectivity. nih.gov
Auxiliary Cleavage: The chiral auxiliary is hydrolytically cleaved (e.g., with LiOH/H₂O₂) to release the enantiomerically enriched this compound.
The stereochemical outcome can often be predicted based on the specific auxiliary and reaction conditions used. acs.org While highly effective, this method requires stoichiometric amounts of the often-expensive chiral auxiliary and additional steps for its attachment and removal.
| Chiral Auxiliary Type | Common Examples | Key Features |
| Oxazolidinones | Evans' Auxiliaries (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Highly predictable stereochemical outcomes in alkylation and aldol (B89426) reactions. Cleavage under mild conditions. |
| Camphorsultams | Oppolzer's Camphorsultam | Provides excellent stereocontrol due to its rigid bicyclic structure. |
| Pseudoephedrine Amides | Myers' Amides | Forms a stable chelated enolate that directs alkylation. The auxiliary can be removed under mild conditions. |
| 8-Phenylmenthol Esters | 8-Phenylmenthol | Used in diastereoselective Birch reduction/alkylation reactions to create quaternary centers. acs.org |
This table compares common chiral auxiliaries applicable for asymmetric synthesis.
Enantioselective Catalytic Methods for Alpha-Substituted Carboxylic Acids
Modern synthetic chemistry increasingly focuses on enantioselective catalysis, which avoids the need for stoichiometric chiral auxiliaries. These methods use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. The synthesis of α-quaternary carboxylic acids is a challenging but active area of research. nih.gov
One strategy involves the enantioselective allylic alkylation of a masked acyl cyanide (MAC) reagent, catalyzed by an iridium complex, to generate an all-carbon quaternary stereocenter. nih.gov The resulting allyl group can then be hydrogenated to an ethyl group. Another approach is the catalytic enantioselective functionalization of an enolate precursor. For instance, the enolate of an ester of 2-benzylbutanoic acid could be generated and then subjected to an enantioselective protonation or other functionalization catalyzed by a chiral transition metal complex or an organocatalyst.
Developing a direct catalytic enantioselective dialkylation to form the this compound is highly challenging. A more feasible catalytic approach might involve:
Enantioselective α-benzylation of a 2-ethylbutanoic acid derivative using a chiral phase-transfer catalyst or a transition metal catalyst.
Enantioselective allylation of a suitable precursor, followed by reduction of the allyl group. nih.gov
These catalytic methods are at the forefront of organic synthesis and offer a more atom-economical and efficient alternative to classical resolutions or auxiliary-based methods for producing chiral molecules like this compound.
Total Synthesis Applications Incorporating the this compound Moiety
The this compound scaffold, characterized by a quaternary carbon center with benzyl and ethyl substituents, presents an interesting structural element in the design of complex molecules. Although direct incorporation of the pre-formed acid into total synthesis is not widely reported, the creation of this specific substitution pattern is a recurring theme in the synthesis of various target molecules.
Strategies for Complex Molecular Architectures
The synthesis of molecules containing the 2-benzyl-2-ethyl-α-substituted butanoic acid core often relies on the alkylation of a pre-existing butanoic acid derivative. A common strategy involves the use of a malonic ester synthesis variant. For instance, diethyl malonate can be sequentially alkylated with an ethyl group and a benzyl group. Subsequent hydrolysis and decarboxylation would yield the desired this compound. This approach offers flexibility, as a wide variety of alkylating agents can be employed to introduce diverse functionalities. libretexts.org
Another approach involves the α-alkylation of an enolate derived from a butanoic acid ester. For example, ethyl 2-benzylbutanoate can be deprotonated at the α-position using a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate. This nucleophilic enolate can then react with an ethyl halide to introduce the second substituent at the α-carbon, yielding ethyl 2-benzyl-2-ethylbutanoate, which can be subsequently hydrolyzed to the carboxylic acid. The success of this method is highly dependent on the reaction conditions to avoid side reactions.
While specific examples detailing the integration of the complete this compound molecule in a total synthesis are scarce, the construction of its core structure is a key step in the synthesis of various α,α-disubstituted amino acids and other complex architectures. nih.govrsc.org
Role as a Key Chiral Building Block in Natural Product Synthesis
The presence of a stereocenter at the α-carbon of this compound suggests its potential as a chiral building block in the asymmetric synthesis of natural products and pharmaceuticals. The enantioselective synthesis of this compound would provide access to enantiomerically pure scaffolds for further elaboration.
The development of catalytic asymmetric methods for the synthesis of α,α-disubstituted carboxylic acids is an active area of research. rsc.orgrsc.org Chiral auxiliaries can be employed to direct the stereoselective alkylation of a precursor. For example, a chiral oxazolidinone auxiliary attached to a butanoic acid derivative can control the facial selectivity of the enolate, allowing for the stereoselective introduction of the benzyl and ethyl groups. Subsequent cleavage of the auxiliary would afford the chiral this compound.
Although direct applications in natural product synthesis are not explicitly documented for this specific acid, the synthesis of chiral α,α-disubstituted amino acids, which share the same structural motif, highlights the importance of such building blocks. nih.gov These amino acids are crucial components of various biologically active peptides and natural products. The development of efficient enantioselective routes to compounds like this compound would expand the toolbox for medicinal chemists and synthetic organic chemists. rsc.org
Synthesis of Functionalized this compound Derivatives
The functionalization of this compound at its carboxylic acid group or its side chains opens up avenues for creating a diverse range of molecules with potentially interesting properties.
Preparation of Esters and Amides
The carboxylic acid functionality of this compound can be readily converted into esters and amides using standard organic chemistry transformations.
Esterification: The synthesis of esters of this compound can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org Alternatively, for more sensitive substrates, milder conditions can be employed. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the formation of an active ester intermediate, which then reacts with the alcohol. Another mild and efficient method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a benzylating agent for the synthesis of benzyl esters. beilstein-journals.org A one-pot transformation of benzyl esters to other esters can also be achieved using catalytic ferric(III) chloride. researchgate.netrsc.org
| Esterification Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven, often requires removal of water. |
| DCC/EDC Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Mild conditions, suitable for sensitive substrates. |
| 2-Benzyloxy-1-methylpyridinium Triflate | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Mild, neutral conditions for benzylation. beilstein-journals.org |
| Catalytic Ferric(III) Chloride | Alcohol, α,α-Dichlorodiphenylmethane, FeCl₃ | One-pot conversion of benzyl esters to other esters. researchgate.netrsc.org |
Amidation: The synthesis of amides of this compound follows similar principles to esterification. The carboxylic acid can be activated using a coupling agent like DCC or EDC to form an active intermediate, which then reacts with a primary or secondary amine to form the corresponding amide. Alternatively, the carboxylic acid can be converted to an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. The direct transformation of benzyl esters to amides using catalytic ferric(III) chloride has also been reported. researchgate.netrsc.org The synthesis of amides of other functionalized carboxylic acids, such as 2H-azirine-2,2-dicarboxylic acids, has been achieved through the isomerization of isoxazole (B147169) precursors. beilstein-journals.org
| Amidation Method | Reagents | Key Features |
| DCC/EDC Coupling | Amine, DCC or EDC, DMAP (catalyst) | Mild conditions, widely applicable. |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Amine | Highly reactive, suitable for less reactive amines. |
| Catalytic Ferric(III) Chloride | Amine, α,α-Dichlorodiphenylmethane, FeCl₃ | One-pot conversion of benzyl esters to amides. researchgate.netrsc.org |
Modification of the Benzyl and Ethyl Side Chains
The benzyl and ethyl side chains of this compound offer further opportunities for functionalization, although specific examples for this exact molecule are not prevalent in the literature. General methods for the modification of such groups can be considered.
Modification of the Benzyl Side Chain: The benzylic position is known to be reactive and can undergo various transformations. wikipedia.org For instance, the aromatic ring of the benzyl group can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce substituents on the phenyl ring. The specific conditions for these reactions would need to be carefully chosen to avoid reactions at other sites of the molecule. Furthermore, the benzylic C-H bonds can be sites for radical halogenation. The benzyl group itself can also be cleaved under certain reductive conditions, such as catalytic hydrogenation, which could be a strategic step in a larger synthetic sequence. organic-chemistry.org
Modification of the Ethyl Side Chain: The ethyl group is generally less reactive than the benzyl group. However, radical halogenation could potentially introduce a halogen at the methylene (B1212753) or methyl position of the ethyl group, which could then be further functionalized through nucleophilic substitution or elimination reactions. The specific regioselectivity of such a reaction would be a key consideration.
Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 2 Ethylbutanoic Acid
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid group is the primary site of reactivity in 2-benzyl-2-ethylbutanoic acid. It can undergo a variety of transformations common to this functional class, including esterification, hydrolysis, and conversion to more reactive acid derivatives.
Esterification of this compound can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.
The mechanism of Fischer esterification proceeds via several equilibrium steps:
Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a better leaving group (water).
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.
Due to the reversibility of the reaction, it is typically necessary to use an excess of the alcohol or to remove water as it is formed to drive the equilibrium toward the ester product. youtube.com
Hydrolysis of the corresponding esters back to this compound can be accomplished by either acid- or base-catalyzed mechanisms. Acid-catalyzed hydrolysis follows the reverse mechanism of Fischer esterification. Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
This compound can be readily converted into more reactive acyl derivatives, such as acid chlorides and anhydrides. These derivatives serve as important intermediates for synthesizing esters, amides, and other compounds that are not easily accessible directly from the carboxylic acid.
Acid Chlorides: The most common method for converting a carboxylic acid to an acid chloride is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comwikipedia.org
With Thionyl Chloride (SOCl₂): The reaction mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, displacing a chloride ion. libretexts.orgyoutube.com This forms a reactive chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. libretexts.orgyoutube.com The formation of gaseous byproducts helps to drive this irreversible reaction to completion. youtube.com
With Oxalyl Chloride ((COCl)₂): This reagent is often used for milder reaction conditions. The reaction is typically catalyzed by a small amount of dimethylformamide (DMF). wikipedia.org DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophile that activates the carboxylic acid for subsequent attack by the chloride ion. wikipedia.org
Acid Anhydrides: An acid anhydride (B1165640) can be formed from this compound by reacting its corresponding acid chloride with a carboxylate salt (derived from the same carboxylic acid). Alternatively, two molecules of the carboxylic acid can be dehydrated using a strong dehydrating agent, though this is less common for producing symmetrical anhydrides from simple carboxylic acids. The reaction of an acid chloride with a carboxylic acid can also produce an anhydride. wikipedia.org
| Transformation | Reagent(s) | Product |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 2-benzyl-2-ethylbutanoate |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 2-Benzyl-2-ethylbutanoyl chloride |
| Anhydride Formation | From acid chloride and carboxylate salt | 2-Benzyl-2-ethylbutanoic anhydride |
Transformations at the Quaternary Carbon Center
The quaternary carbon of this compound is sterically congested, making transformations at this center challenging. This carbon is also the molecule's sole stereocenter if it were to be synthesized from chiral precursors or resolved.
A review of the scientific literature indicates a lack of specific studies focused on the stereoselective functionalization of the quaternary carbon center in this compound. Such reactions would require overcoming significant steric hindrance to introduce new functional groups at this position with high stereocontrol. While methods exist for creating quaternary stereocenters, specific applications to this molecule have not been reported.
There are no specific mechanistic studies reported in the literature concerning the stereochemical stability or potential for racemization of this compound. The molecule possesses a single chiral center at the C2 position. Racemization would require the breaking and reforming of one of the four carbon-carbon bonds at this center, a process that is not energetically favorable under standard conditions. Unlike alpha-carbons with an attached proton, this quaternary center lacks a proton that can be easily removed to form a planar enolate intermediate, which is a common pathway for racemization in other carboxylic acids. Therefore, the stereocenter is considered configurationally stable under normal chemical conditions.
Carbon-Hydrogen Bond Activation and Selective Functionalization
Carbon-hydrogen (C-H) bond activation is a powerful strategy in modern organic synthesis for introducing functionality into otherwise unreactive parts of a molecule. This compound possesses several types of C-H bonds, including those on the aromatic ring, the benzylic position (CH₂), and the aliphatic ethyl groups.
Despite the potential for selective functionalization, a comprehensive search of the chemical literature reveals no specific research dedicated to the C-H bond activation of this compound. While general methodologies exist for the acyloxylation of benzylic C-H bonds, which could theoretically be applied to introduce an ester at the benzylic position, no studies using this specific substrate have been published. organic-chemistry.org Such research would be of interest for creating more complex molecular architectures from this relatively simple starting material.
Dehydrogenation Reactions Alpha to the Carboxylic Acid
The structure of this compound, being a quaternary carboxylic acid, precludes direct dehydrogenation at the alpha-carbon due to the absence of an α-hydrogen atom. However, dehydrogenation reactions can be considered at other positions within the molecule, such as the ethyl group, leading to α,β-unsaturated carboxylic acids.
Modern synthetic methods have established protocols for the α,β-dehydrogenation of saturated carboxylic acids, often employing transition metal catalysts. For instance, palladium-catalyzed aerobic dehydrogenation is a known method for creating α,β-unsaturated carboxylic acids from their saturated counterparts. researchgate.net This process typically involves the formation of an enolate or a related intermediate, which then undergoes oxidation.
In the case of this compound, a plausible dehydrogenation pathway would involve the removal of hydrogen atoms from the α-carbon and the adjacent methylene (B1212753) carbon of one of the ethyl groups. This would result in the formation of 2-benzyl-2-ethyl-2-butenoic acid. Such reactions are often facilitated by palladium catalysts in the presence of an oxidizing agent. researchgate.netnih.gov The general mechanism for this type of reaction is believed to proceed through an enediolate intermediate. nih.gov
It is important to note that for α,α-disubstituted carboxylic acids, other reactions like γ-lactonization can be competitive under certain oxidative conditions. For example, manganese-catalyzed oxidation of α,α-disubstituted butanoic acids has been shown to yield γ-lactones through the activation of primary γ-C-H bonds. nih.gov This highlights the competition between different C-H activation pathways within the molecule.
Radical and Ionic Pathways in this compound Chemistry
Mechanisms of Decarboxylation Processes
The removal of the carboxyl group (decarboxylation) from this compound is a reaction that generally requires specific conditions, as simple aliphatic carboxylic acids are resistant to spontaneous decarboxylation upon heating. libretexts.org The stability of the resulting carbanion or radical intermediate is a key factor in determining the feasibility of the reaction. Since this compound is not a β-keto acid, it does not undergo the facile thermal decarboxylation characteristic of those structures. youtube.commasterorganicchemistry.com
Ionic Decarboxylation: Ionic decarboxylation proceeds through the formation of a carbanion after the loss of CO₂. For this to occur, the resulting carbanion must be stabilized. In the case of this compound, the hypothetical carbanion would be a tertiary carbanion, which is generally unstable. Therefore, ionic decarboxylation is not a favored pathway under typical conditions.
Radical Decarboxylation: Radical decarboxylation pathways are more plausible for a compound like this compound. These reactions often require specific reagents or electrochemical methods.
Hunsdiecker Reaction: This reaction involves the treatment of a silver salt of the carboxylic acid with bromine. It proceeds via a radical mechanism to yield an alkyl halide with one less carbon atom. libretexts.org For this compound, this would lead to the formation of 3-bromo-3-phenylpentane.
Kolbe Electrolysis: The electrolysis of a carboxylate salt generates carboxylate radicals, which can then lose CO₂ to form alkyl radicals. These radicals can then dimerize or undergo other reactions. libretexts.org For this compound, this would generate the 1-benzyl-1-ethylpropyl radical, which could then dimerize.
Recent advances in photoredox catalysis have also provided methods for the decarboxylation of carboxylic acids under mild conditions, often proceeding through radical intermediates. princeton.eduorganic-chemistry.org
Rearrangement Reactions (e.g., McLafferty-type rearrangements of derivatives)
While this compound itself is not structured to undergo a McLafferty rearrangement, its derivatives, particularly its esters, are potential candidates for this type of fragmentation in mass spectrometry. The McLafferty rearrangement is a characteristic fragmentation pattern for molecules containing a carbonyl group and an accessible hydrogen atom on the γ-carbon. wikipedia.orgyoutube.comyoutube.com
The rearrangement proceeds through a six-membered ring transition state, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the bond between the α- and β-carbons. libretexts.orgyoutube.com
For a derivative such as the methyl ester of this compound (methyl 2-benzyl-2-ethylbutanoate), the γ-hydrogens are located on the methyl group of one of the ethyl substituents. During mass spectrometry analysis, the molecular ion of this ester could undergo a McLafferty rearrangement. This would result in the elimination of a neutral alkene (propene in this case) and the formation of a new radical cation.
The process can be summarized as follows:
Ionization of the ester to form a radical cation.
Intramolecular transfer of a γ-hydrogen from an ethyl group to the carbonyl oxygen.
Cleavage of the α-β carbon-carbon bond, leading to the expulsion of a neutral propene molecule.
Formation of a resonance-stabilized enol radical cation.
Reaction Chemistry of this compound Derivatives
Formation and Reactivity of Acylals and Related Geminal Diesters
Acylals, or geminal diesters, are compounds with the structure R'CH(OCOR)₂. They are typically formed from aldehydes and carboxylic acids and serve as protecting groups for aldehydes due to their stability under neutral and basic conditions. nih.gov this compound can be used to synthesize such derivatives.
Formation of Acylals: Symmetrical acylals can be synthesized by reacting two equivalents of this compound with one equivalent of an aldehyde, typically in the presence of an acid catalyst or a Lewis acid like zirconium(IV) chloride. organic-chemistry.org The reaction involves the nucleophilic attack of the carboxylic acid on the protonated aldehyde, followed by a second esterification step.
Another route involves the reaction of a carboxylic acid with dichloromethane (B109758) in the presence of a base, which provides the bridging methylene group for the acylal. mdpi.com
Asymmetrical acylals, where the two carboxylate groups are different, can also be prepared. A common method is a two-step process where one carboxylic acid is first converted to an α-chloroalkyl ester. This intermediate then reacts with a second, different carboxylic acid in an SN2-type reaction to form the asymmetrical acylal. mdpi.comresearchgate.net
Reactivity of Acylals: The primary reactivity of acylals derived from this compound is their hydrolysis back to the parent aldehyde and carboxylic acids. This deprotection is typically achieved under acidic conditions. The stability of acylals makes them useful in multi-step syntheses where the aldehyde functionality needs to be masked. Furthermore, acylals have gained attention in medicinal chemistry as they can be used as prodrugs to improve the bioavailability of pharmaceuticals. nih.gov
Nucleophilic Substitution Reactions Involving Derivatives of this compound
Derivatives of this compound, such as its acyl chlorides and esters, are subject to nucleophilic substitution reactions, a fundamental class of transformations in organic chemistry. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the acid derivative, leading to the substitution of the leaving group. The general mechanism proceeds through a tetrahedral intermediate.
However, the reactivity of derivatives of this compound in these reactions is significantly influenced by steric hindrance. The presence of both a benzyl (B1604629) and an ethyl group at the α-carbon creates a sterically congested environment around the carbonyl center. This bulkiness impedes the approach of nucleophiles, thereby slowing down the rate of substitution reactions. This effect is a common phenomenon observed in reactions of sterically hindered carbonyl compounds.
Mechanistic Considerations
The generally accepted mechanism for nucleophilic acyl substitution involves two principal steps: nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl group.
For a derivative of this compound, such as 2-benzyl-2-ethylbutanoyl chloride, the reaction with a nucleophile (Nu⁻) would proceed as follows:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. The presence of the bulky benzyl and ethyl groups at the adjacent carbon atom sterically hinders this approach.
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Elimination of the Leaving Group: The leaving group (in this case, the chloride ion) is expelled, and the double bond of the carbonyl group is reformed, yielding the final substitution product.
The rate of this reaction is largely dependent on the accessibility of the carbonyl carbon. Due to the significant steric shielding by the α-substituents in this compound derivatives, these reactions are expected to proceed at a slower rate compared to less hindered analogues.
Synthesis of Derivatives
Esterification: The formation of esters from this compound typically requires activation of the carboxylic acid, for example, by converting it to the corresponding acyl chloride. Direct Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, is often inefficient for sterically hindered acids like this compound due to the difficulty in the nucleophilic attack by the alcohol.
A more effective method involves the reaction of 2-benzyl-2-ethylbutanoyl chloride with an alcohol. This reaction is generally faster as the acyl chloride is more reactive than the carboxylic acid.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| 2-Benzyl-2-ethylbutanoyl chloride | Alcohol (R-OH) | 2-Benzyl-2-ethylbutanoate ester | Typically in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct. |
Amidation: Similarly, the synthesis of amides from this compound is best achieved by first converting the acid to its more reactive acyl chloride. The subsequent reaction with an amine yields the corresponding N-substituted 2-benzyl-2-ethylbutanamide. The existence of N-benzyl-2-ethylbutanamide is confirmed by its entry in chemical databases.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| 2-Benzyl-2-ethylbutanoyl chloride | Amine (R-NH₂) | N-substituted 2-benzyl-2-ethylbutanamide | Often carried out in the presence of a base or excess amine to neutralize the generated HCl. |
While specific experimental data and detailed kinetic studies for the nucleophilic substitution reactions of this compound derivatives are not extensively reported in publicly available literature, the principles of steric hindrance strongly suggest that these reactions would be comparatively slow. The synthetic strategies would therefore necessitate the use of more reactive acyl derivatives, such as acyl chlorides, to achieve reasonable reaction rates and yields.
Catalytic Applications and Role in Catalysis Research
2-Benzyl-2-ethylbutanoic Acid as a Ligand Precursor in Metal Catalysis
The structure of this compound, featuring a carboxylic acid group and a chiral center, makes it a theoretical candidate for use as a ligand precursor in metal-catalyzed reactions. The carboxylate group can coordinate to a metal center, while the stereochemistry at the quaternary carbon could influence the stereochemical outcome of a catalyzed reaction.
Design and Synthesis of Chiral Carboxylate Ligands
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, aiming to create molecules that can induce enantioselectivity in chemical transformations. Carboxylic acids are a common starting point for the development of such ligands. In principle, the chiral scaffold of this compound could be incorporated into more complex ligand architectures. However, a review of the current literature does not yield specific examples of chiral carboxylate ligands being designed or synthesized from this compound for catalytic purposes. The general importance of chiral ligands is well-established, with many being developed for various metal-catalyzed reactions, but the application of this specific acid remains an open area of investigation.
Formation and Characterization of Metal Complexes (e.g., Copper(II) Complexes)
Metal complexes are at the heart of many catalytic cycles. Copper(II) complexes, in particular, are known to catalyze a wide array of chemical reactions. These complexes are often formed by the coordination of ligands, such as carboxylates, to the copper center. While numerous copper(II) complexes with various carboxylate ligands have been synthesized and characterized for their catalytic activity, there is no specific mention in the searched literature of copper(II) complexes being formed with 2-benzyl-2-ethylbutanoate as a ligand. The characterization of such a complex would typically involve techniques like X-ray crystallography, and spectroscopic methods to determine its structure and electronic properties, which could provide insights into its potential catalytic capabilities.
Homogeneous Catalysis Mediated by this compound Derivatives
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Derivatives of carboxylic acids can act as catalysts or ligands in such systems.
Applications in Oxidative Coupling Reactions
Oxidative coupling reactions are a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Transition metal complexes, including those of copper, are frequently employed as catalysts in these reactions. Although derivatives of certain carboxylic acids have been used as ligands to modulate the reactivity and selectivity of these catalysts, there are no specific reports of this compound or its derivatives being utilized in this context. The potential for its application remains purely theoretical at this stage.
Role in Other Transition Metal-Catalyzed Transformations
Beyond oxidative coupling, transition metals catalyze a vast range of transformations, including hydrogenations, cross-coupling reactions, and polymerizations. The performance of these catalysts is heavily dependent on the nature of the ligands used. While the structural motifs present in this compound could, in theory, be beneficial in certain catalytic systems, there is currently no published research demonstrating its role in any specific transition metal-catalyzed transformation.
Organocatalytic and Cooperative Catalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. beilstein-journals.org Chiral carboxylic acids can themselves act as Brønsted acid catalysts or participate in cooperative catalytic systems. These catalysts can activate substrates through hydrogen bonding and other non-covalent interactions. While the field of organocatalysis is rich with examples of chiral acids driving stereoselective reactions, a literature search reveals no instances of this compound being employed as an organocatalyst or as a component in a cooperative catalytic system. beilstein-journals.orgbeilstein-journals.org The potential for this compound to act as an effective organocatalyst is yet to be explored.
Chiral Brønsted Acid Catalysis Involving Related Carboxylic Acids
Chiral Brønsted acid catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. sigmaaldrich.com In this type of catalysis, a chiral acid donates a proton to a substrate, leading to an activated intermediate that then reacts enantioselectively. Chiral carboxylic acids, although weaker acids than chiral phosphoric acids, have garnered attention for their ability to catalyze a range of asymmetric transformations. sigmaaldrich.com The pKa of carboxylic acids often falls in a useful range that is suitable for activating substrates that are not compatible with stronger acids. sigmaaldrich.com
For this compound to be active in this context, it would first need to be synthesized in an enantiomerically pure form. This can be achieved through various methods, including asymmetric synthesis or the resolution of a racemic mixture. One common strategy for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent removal of the resolving agent. Another approach involves the formation of diastereomeric esters with a chiral alcohol, which can then be separated chromatographically. ethz.chacs.org
Once obtained in an enantiomerically pure form, this compound could potentially be employed as a catalyst in a variety of reactions. The effectiveness of such a catalyst would depend on the specific substrate and reaction conditions. The steric and electronic properties of the benzyl (B1604629) and ethyl groups at the chiral center would play a crucial role in the enantiodiscrimination step.
Below is a table of representative enantioselective reactions catalyzed by other chiral carboxylic acids, illustrating the types of transformations where a resolved this compound could potentially be applied.
Table 1: Examples of Enantioselective Reactions Catalyzed by Chiral Carboxylic Acids
| Reaction Type | Chiral Carboxylic Acid Catalyst | Substrate | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
|---|---|---|---|---|
| C(sp³)-H Amidation | Imide-protected α-amino acid | Thioamide | β-amino thiocarbonyl compound | up to 94:6 er snnu.edu.cn |
| C(sp²)-H Amidation | Imide-protected, sterically hindered amino acid | Ferrocene amide | Amidated ferrocene | up to 97.5:2.5 er snnu.edu.cn |
This table presents data for reactions catalyzed by related chiral carboxylic acids to illustrate the potential applications of this compound.
Integration into Multi-Catalytic Approaches (e.g., Photoredox-Organocatalysis)
In recent years, the integration of multiple catalytic modes into a single reaction vessel has led to the development of novel and powerful synthetic methods. One such approach is the combination of photoredox catalysis with organocatalysis. nih.gov Photoredox catalysis utilizes visible light to generate reactive radical intermediates from stable precursors, while an organocatalyst can control the stereochemistry of the subsequent bond-forming step. nih.gov
Carboxylic acids have been shown to be versatile participants in photoredox catalytic cycles. nih.gov They can be used as precursors to generate alkyl radicals via decarboxylation upon single-electron oxidation by an excited-state photocatalyst. ethz.chnih.gov This strategy has been successfully applied in a variety of cross-coupling reactions. nih.gov
Given its structure, this compound could potentially be integrated into such multi-catalytic systems. For instance, in a photoredox-organocatalysis setup, an enantiomer of this compound could serve as the chiral organocatalyst, while a different component of the reaction mixture undergoes a photoredox-mediated transformation. Alternatively, the carboxylic acid itself could be the substrate that is converted into a radical species, which then participates in a stereoselective reaction.
The following table provides examples of reactions where carboxylic acids are utilized in photoredox catalysis, highlighting the potential for integrating a compound like this compound into such systems.
Table 2: Examples of Photoredox Catalysis Involving Carboxylic Acids
| Reaction Type | Carboxylic Acid | Photocatalyst | Co-catalyst / Other Reagents | Product |
|---|---|---|---|---|
| Decarboxylative Vinylation | Tetrahydrofuran-2-carboxylic acid | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme, dtbbpy, Cs₂CO₃ | Allylic ether nih.gov |
| Decarboxylative Alkylation of Heteroarenes | Various carboxylic acids | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Co(dmgH)₂PyCl, n-Bu₄OAc | Alkylated heteroarenes acs.org |
This table showcases the utility of carboxylic acids in photoredox catalysis and suggests potential roles for this compound in similar multi-catalytic systems.
Advanced Analytical and Spectroscopic Characterization of 2 Benzyl 2 Ethylbutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR for Chemical Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number of different types of protons and their neighboring atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 2-Benzyl-2-ethylbutanoic acid, distinct proton signals are expected for the benzyl (B1604629) group, the two ethyl groups, and the carboxylic acid proton.
The aromatic protons of the benzyl group are anticipated to appear in the downfield region of the spectrum, typically between 7.2 and 7.4 ppm, due to the deshielding effect of the benzene (B151609) ring's π-electron system. The methylene (B1212753) protons (CH₂) of the benzyl group would likely resonate as a singlet around 2.8 ppm. The two ethyl groups, being chemically equivalent, will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The methyl protons are expected around 0.8 ppm, while the methylene protons would be further downfield, around 1.6 ppm, due to the proximity of the electron-withdrawing quaternary carbon. The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 1H | -COOH |
| ~7.3 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~2.8 | Singlet | 2H | Benzyl CH₂ |
| ~1.6 | Quartet | 4H | Ethyl CH₂ |
| ~0.8 | Triplet | 6H | Ethyl CH₃ |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. In this compound, eight distinct carbon signals are expected.
The carbonyl carbon of the carboxylic acid is the most deshielded and is predicted to appear at the lowest field, around 180 ppm. The quaternary carbon to which the benzyl and two ethyl groups are attached would likely resonate around 50 ppm. The carbons of the benzyl group include the methylene carbon (around 40 ppm) and the aromatic carbons. The aromatic carbon attached to the methylene group (ipso-carbon) is expected around 138 ppm, while the other aromatic carbons would appear in the typical range of 126-130 ppm. The carbons of the two equivalent ethyl groups are expected with the methylene carbons around 25 ppm and the terminal methyl carbons around 8 ppm.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~180 | C | -COOH |
| ~138 | C | Aromatic (ipso-C) |
| ~130 | CH | Aromatic (ortho-C) |
| ~128 | CH | Aromatic (meta-C) |
| ~126 | CH | Aromatic (para-C) |
| ~50 | C | Quaternary C |
| ~40 | CH₂ | Benzyl CH₂ |
| ~25 | CH₂ | Ethyl CH₂ |
| ~8 | CH₃ | Ethyl CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key COSY correlation would be observed between the methyl protons (~0.8 ppm) and the methylene protons (~1.6 ppm) of the ethyl groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Expected correlations would include the ethyl CH₃ protons to their corresponding carbon, the ethyl CH₂ protons to their carbon, the benzyl CH₂ protons to their carbon, and the aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure. Key HMBC correlations would include the benzyl CH₂ protons to the quaternary carbon and the ipso-aromatic carbon, and the ethyl CH₂ protons to the quaternary carbon and the ethyl CH₃ carbon.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of volatile and thermally stable compounds like this compound and for confirming its identity. In a GC-MS analysis, the compound would first be separated from any impurities on a GC column, and the eluted compound would then be ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound (206.28 g/mol ).
The fragmentation pattern provides structural clues. For this compound, characteristic fragments would be expected from the loss of the benzyl group (m/z 91, the tropylium (B1234903) ion), the carboxyl group (loss of COOH, m/z 45), and cleavage of the ethyl groups.
Predicted Key Mass Fragments in GC-MS of this compound
| m/z | Proposed Fragment |
| 206 | [M]⁺ (Molecular Ion) |
| 161 | [M - COOH]⁺ |
| 115 | [M - C₆H₅CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used to further probe the structure of ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. This technique can provide unambiguous confirmation of the connectivity of the different structural motifs within the molecule. For instance, selecting the [M - COOH]⁺ fragment (m/z 161) as the precursor ion and subjecting it to further fragmentation would yield ions corresponding to the loss of ethyl groups, confirming the core structure.
Infrared (IR) and Other Vibrational Spectroscopies for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.
Expected Infrared Absorption Bands for this compound:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium to Strong |
| Carbonyl C=O | Stretching | 1760 - 1690 | Strong, Sharp |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak (often multiple bands) |
| Carboxylic Acid C-O | Stretching | 1320 - 1210 | Medium |
| O-H Bend | Bending | 1440 - 1395 and 950 - 910 | Medium, Broad |
| C-H "oop" | Out-of-plane bending | 900 - 675 | Strong |
Data is predicted based on established principles of infrared spectroscopy. lumenlearning.comlibretexts.orgpressbooks.publibretexts.org
The most prominent features in the IR spectrum of this compound would be the very broad O-H stretching band of the carboxylic acid group, typically centered around 3000 cm⁻¹, and the sharp, intense C=O stretching band of the carbonyl group between 1760 and 1690 cm⁻¹. The presence of the benzyl group would be confirmed by the aromatic C-H stretches just above 3000 cm⁻¹ and the characteristic C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. lumenlearning.com The aliphatic ethyl and benzyl methylene groups would show C-H stretching absorptions in the 3000-2850 cm⁻¹ range.
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center at the carbon atom to which the benzyl, ethyl, and carboxylic acid groups are attached. This results in the existence of two enantiomers, (R)-2-Benzyl-2-ethylbutanoic acid and (S)-2-Benzyl-2-ethylbutanoic acid. Chiral chromatography is an essential technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for enantiomeric separation of chiral acids. researchgate.net The separation is based on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times.
Key Considerations for Chiral HPLC Method Development:
Chiral Stationary Phase (CSP): The choice of CSP is critical. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. Other options include Pirkle-type, macrocyclic antibiotic, and protein-based columns.
Mobile Phase: The mobile phase composition, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), significantly influences the separation. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) is often necessary to suppress the ionization of the carboxylic acid and improve peak shape.
Detection: A UV detector is commonly used for detection, as the benzyl group in this compound provides a strong chromophore. Chiroptical detectors, such as a circular dichroism (CD) detector, can provide additional information about the absolute configuration of the eluting enantiomers. nih.gov
Illustrative Chiral HPLC Separation Parameters (Hypothetical):
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
This table presents a hypothetical set of starting conditions for method development and does not represent experimentally verified data for this compound.
By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the following formula:
ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the absolute stereochemistry and the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the crystal lattice.
For this compound, obtaining a suitable single crystal would enable the unambiguous assignment of the (R) or (S) configuration to a specific enantiomer. This is achieved through the anomalous dispersion effect, typically requiring the presence of a heavier atom in the structure or by forming a salt or co-crystal with a molecule of known absolute configuration. nih.govnih.gov
Information Obtainable from X-ray Crystallography:
Absolute Configuration: Unambiguous determination of the (R) or (S) configuration of the chiral center.
Molecular Conformation: The precise spatial arrangement of the atoms in the molecule, including the orientation of the benzyl and ethyl groups relative to the carboxylic acid.
Crystal Packing: The arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state. nih.gov
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 2 |
| R-factor | Value |
This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. The values are placeholders as no experimental data for this compound has been reported.
The crystal structure of a related compound, 2-(4-Ethoxy-benzyl-idene)butanoic acid, reveals that in the solid state, carboxylic acid molecules often form dimers through intermolecular O-H···O hydrogen bonding. nih.gov It is highly probable that this compound would exhibit similar dimeric structures in its crystalline form.
Computational Chemistry and Theoretical Studies on 2 Benzyl 2 Ethylbutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of organic molecules. biointerfaceresearch.com For 2-benzyl-2-ethylbutanoic acid, DFT calculations, often using the B3LYP hybrid functional, can be employed to optimize its molecular geometry and predict its electronic structure. epstem.netresearchgate.net
These studies yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more easily excitable and more reactive. nih.gov DFT can also be used to calculate other electronic properties like ionization potential, electron affinity, and electronegativity, which together provide a comprehensive picture of the molecule's reactivity. epstem.netmdpi.com
| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Quantifies the ability to act as an electron donor. |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for simplification. These methods, while more computationally demanding than DFT, can provide highly accurate energy calculations and serve as a benchmark for other computational techniques. guidechem.com For this compound, high-level ab initio calculations could be used to precisely determine its ground state energy and the energies of its various conformers. This information is vital for constructing an accurate potential energy surface, which is essential for studying reaction dynamics and predicting thermodynamic properties.
Mechanistic Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate steps of a chemical reaction.
To understand how a reaction involving this compound proceeds, it is crucial to identify the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate this unstable structure. Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. guidechem.com An IRC calculation maps the reaction pathway from the transition state down to the reactants on one side and the products on the other, confirming that the identified transition state correctly connects the desired chemical species. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes.
By calculating the energies of the reactants, transition states, and products, computational chemistry allows for the determination of key kinetic and thermodynamic parameters. The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated to predict the rate of a reaction. A lower activation energy implies a faster reaction.
Furthermore, thermodynamic properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be computed. These values determine the spontaneity and equilibrium position of a reaction involving this compound.
Applications of 2 Benzyl 2 Ethylbutanoic Acid in Advanced Organic Synthesis and Materials Science
2-Benzyl-2-ethylbutanoic Acid as a Versatile Synthetic Building Block
The unique architecture of this compound, featuring a quaternary carbon at the α-position to the carboxyl group, makes it an intriguing starting point for the synthesis of a variety of more complex organic molecules. The presence of the carboxylic acid allows for a range of chemical transformations, while the bulky benzyl (B1604629) and ethyl groups can influence the stereochemistry and physical properties of the resulting products.
In the field of drug discovery and materials science, the generation of chemical libraries containing a wide array of structurally diverse compounds is a key strategy for identifying new lead compounds with desired properties. While specific, large-scale combinatorial libraries based on a this compound scaffold are not extensively documented in publicly available research, its structure is well-suited for such applications.
The carboxylic acid moiety serves as a handle for diversification. It can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, and alcohols. Each of these new functional groups can then undergo further reactions, allowing for the rapid assembly of a library of related but distinct molecules. For instance, by reacting this compound with a diverse set of amines, a library of amides with varying substituents can be created. Similarly, esterification with a range of alcohols would yield a library of esters. The steric hindrance provided by the α-substituents can influence the reactivity and selectivity of these transformations, potentially leading to unique molecular architectures that might not be accessible from less hindered starting materials.
The core structure of this compound is found within or is analogous to scaffolds of molecules that exhibit significant biological activity. Research into functionalized amino acids has shown that derivatives of N-benzyl-2-acetamidopropionamide possess potent anticonvulsant properties. nih.govnih.govacs.orgsemanticscholar.org These compounds share a key structural feature: a benzyl group attached to a nitrogen, which is part of an amide linkage derived from an amino acid-like structure.
Studies have demonstrated that modifications to the scaffold, such as the introduction of different substituents, can have a profound impact on the anticonvulsant activity. For example, in a series of N-benzyl-2-acetamidopropionamide derivatives, the introduction of a methoxy (B1213986) or ethoxy group at the 3-position resulted in compounds with highly potent anticonvulsant effects. nih.govacs.org The evaluation of individual stereoisomers has also been shown to be critical, with the anticonvulsant activity often residing primarily in one enantiomer. nih.gov For instance, the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide was found to be significantly more active than the (S)-enantiomer. nih.govacs.org
The following table summarizes the anticonvulsant activity of selected N-benzyl-2-acetamidopropionamide derivatives, highlighting the structure-activity relationships.
| Compound | R-Group at C3 | Anticonvulsant Activity (MES, ED₅₀, mg/kg) | Reference |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | -OCH₃ | 8.3 (i.p., mice) | nih.govacs.org |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | -OCH₃ | 4.5 (i.p., mice) | nih.gov |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | -OCH₃ | >100 (i.p., mice) | nih.gov |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | -OCH₂CH₃ | 17.3 (i.p., mice) | nih.govacs.org |
MES = Maximal Electroshock Seizure test; i.p. = intraperitoneal
Derivatives in the Development of Advanced Materials
The chemical functionalities present in this compound also make it a candidate for the development of novel materials with tailored properties.
In principle, this compound could serve as a monomer in the synthesis of certain types of polymers. The carboxylic acid group can participate in condensation polymerization reactions to form polyesters or polyamides. However, the significant steric hindrance at the α-carbon would likely make polymerization challenging under standard conditions.
Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that is tolerant of a wide variety of functional groups in monomers. While direct ATRP of this compound has not been reported, it is conceivable that derivatives of this compound could be designed to act as initiators or monomers in such processes. For example, the carboxylic acid could be modified to incorporate a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The bulky nature of the 2-benzyl-2-ethylbutanoyl group would be expected to influence the properties of the resulting polymer, potentially leading to materials with unique thermal or mechanical characteristics.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functionality of the resulting MOF. Carboxylic acids are a common class of ligands used in MOF synthesis.
While there are no specific reports of this compound being used as a ligand in the synthesis of MOFs, its structure suggests it could be a viable candidate. The carboxylate group would coordinate to the metal centers, while the bulky and hydrophobic benzyl and ethyl groups would project into the pores of the framework. This could lead to the formation of MOFs with hydrophobic pore environments, which could be advantageous for applications such as the selective adsorption of nonpolar molecules. The steric bulk of the ligand could also influence the topology of the resulting framework, potentially leading to novel and complex structures.
Chemical Design of Prodrugs and Bio-conjugates (Academic Chemical Research Focus)
The carboxylic acid group of this compound provides a convenient attachment point for the design of prodrugs and bioconjugates. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.
Similarly, the carboxylic acid can be used to attach the molecule to a larger biomolecule, such as a peptide, protein, or polymer, to form a bioconjugate. This approach can be used to target the molecule to a specific site in the body, to increase its circulation time, or to reduce its toxicity. The formation of an amide bond between the carboxylic acid and an amine group on the biomolecule is a common method for creating such conjugates. While specific examples of prodrugs or bioconjugates of this compound are not prevalent in the literature, the chemical principles for their design are well-established.
Ester-Based Prodrug Strategies
Ester-based prodrugs are a common and effective strategy in medicinal chemistry to enhance the pharmaceutical properties of a drug. This approach involves the chemical modification of a drug's functional groups, such as carboxylic acids or alcohols, into an ester. This modification can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ester linkage is designed to be cleaved by esterase enzymes in the body, releasing the active parent drug at the desired site of action.
The general advantages of this strategy include:
Improved Bioavailability: By masking polar functional groups, the lipophilicity of a drug can be increased, facilitating its passage across biological membranes.
Enhanced Stability: Esterification can protect sensitive functional groups from degradation in the gastrointestinal tract.
Targeted Release: The distribution of esterases in different tissues can be exploited to achieve a degree of targeted drug release. nih.gov
Reduced Side Effects: By controlling the release of the active drug, side effects can often be minimized.
While this compound possesses a carboxylic acid group that could, in principle, be esterified to create a prodrug, no studies have been published that explore this possibility. Research in this area has focused on other molecules where esterification has been shown to be beneficial. nih.gov
Chemical Modification for Targeted Delivery in Research Tools
Targeted drug delivery aims to concentrate a therapeutic agent at a specific site in the body, such as a tumor or an inflamed tissue, thereby increasing efficacy and reducing off-target effects. This is often achieved by conjugating the drug to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically recognizes and binds to a receptor or antigen on the target cells.
The chemical modification of a compound for targeted delivery typically involves:
Introduction of a Linker: A linker molecule is often used to connect the drug to the targeting moiety. This linker can be designed to be stable in circulation but cleavable at the target site.
Conjugation Chemistry: Various chemical reactions can be employed to attach the drug-linker complex to the targeting moiety.
Characterization of the Conjugate: The resulting bioconjugate must be thoroughly characterized to ensure that both the drug and the targeting moiety retain their function.
The structure of this compound, with its carboxylic acid handle, would theoretically allow for its conjugation to a targeting ligand. However, a review of the available literature reveals no instances where this compound has been utilized as a payload or a component of a targeted delivery system for research or therapeutic purposes. The development of such research tools has instead focused on other cytotoxic agents or imaging probes. mdpi.comnih.gov
Emerging Research Avenues and Future Perspectives for 2 Benzyl 2 Ethylbutanoic Acid
Development of Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on sustainability has spurred research into environmentally benign synthetic methods. For 2-benzyl-2-ethylbutanoic acid and related compounds, this translates to the development of processes that minimize waste, use less hazardous reagents, and operate under milder conditions.
One promising green approach is the use of biocatalysis. While the steric hindrance of α,α-disubstituted carboxylic acids can make them challenging substrates for many enzymes, certain microbial esterases and proteases have shown the capability to hydrolyze their esters. researchgate.net This opens the door for kinetic resolution of racemic mixtures of this compound esters, providing access to enantiomerically pure forms. Strategies to enhance enzymatic activity include using 'activated esters' with electron-withdrawing groups to increase the electrophilicity of the ester moiety. researchgate.net
Another avenue is the development of highly efficient and recyclable catalysts for esterification and other transformations. For instance, bulky N,N-diarylammonium pentafluorobenzenesulfonates have been reported as effective catalysts for the ester condensation of sterically demanding carboxylic acids. nii.ac.jp These catalysts can promote reactions between equimolar amounts of the acid and an alcohol without the need for water removal, aligning with the principles of atom economy. nii.ac.jp The use of solid acid catalysts, such as Nafion-H, also presents a green alternative, offering simple work-up procedures and catalyst recyclability. koreascience.kr
| Synthesis Strategy | Catalyst/Method | Key Advantages | Relevant Findings |
| Biocatalytic Resolution | Microbial esterases, proteases | High enantioselectivity, mild reaction conditions | Capable of hydrolyzing sterically hindered esters. researchgate.net |
| Catalytic Esterification | N,N-diarylammonium pentafluorobenzenesulfonates | High efficiency for sterically hindered acids, no water removal needed. | Promotes condensation with equimolar reactants. nii.ac.jp |
| Heterogeneous Catalysis | Solid acid catalysts (e.g., Nafion-H) | Easy catalyst separation and recycling, simple work-up. | Efficient for esterification of sterically hindered carboxylic acids with primary alcohols. koreascience.kr |
Exploration of Novel Reactivity and Unprecedented Transformations
The steric congestion around the carboxylic acid group in this compound can lead to novel and sometimes unexpected reactivity. Researchers are actively exploring transformations that leverage this steric hindrance to achieve selective outcomes.
Decarbonylative cross-coupling reactions represent a significant area of interest. Palladium-catalyzed decarbonylative reduction of sterically hindered carboxylic acids to the corresponding hydrocarbons has been demonstrated. rsc.org This type of reaction is often favored for sterically demanding substrates because the steric strain in the acyl-metal intermediate promotes decarbonylation. nih.govsci-hub.se This suggests that this compound could be a suitable substrate for conversion to 2-benzyl-2-ethylbutane through such a pathway.
Decarboxylative halogenation is another transformation where steric hindrance plays a key role. The conversion of sterically hindered carboxylic acids to their corresponding bromides using hypervalent iodine(III) reagents has been reported. acs.org This provides a potential route to synthesize 1-bromo-1-benzyl-1-ethylpropane from this compound, a transformation that might be challenging using traditional methods.
Furthermore, the development of bimetallic cooperative catalysis has opened up new possibilities for the heteroarylation of carboxylic acids via C-O/C-H coupling, with good tolerance for sterically-hindered substrates. nih.gov This could enable the direct coupling of this compound with various heteroarenes, expanding its synthetic utility.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis offer significant advantages in terms of safety, scalability, and efficiency. The application of these technologies to the synthesis and transformation of this compound is a burgeoning area of research.
The synthesis of amides from sterically hindered carboxylic acids, which can be challenging under batch conditions, has been successfully achieved using flow chemistry. researchgate.net This approach allows for precise control of reaction parameters and can facilitate the use of reactive intermediates. For example, the in-situ formation of acyl fluorides from carboxylic acids can be performed in a flow reactor, followed by immediate reaction with an amine to form the amide, minimizing side reactions. researchgate.net
Photochemical reactions, which are well-suited for flow chemistry due to the efficient light penetration in narrow channels, also present opportunities. The photochemical Wolff rearrangement of α-diazo ketones to form ketenes, which can then be trapped with nucleophiles to produce carboxylic acid derivatives, is a reaction that could be adapted for the synthesis of derivatives of this compound in a continuous flow setup. acs.org The scalability of such photochemical methods is often improved in flow reactors. acs.org
| Technology | Application | Potential Benefits for this compound |
| Flow Chemistry | Amide synthesis | Efficient coupling with amines, overcoming steric hindrance. researchgate.net |
| Automated Synthesis | High-throughput screening of reaction conditions | Rapid optimization of new transformations. |
| Flow Photochemistry | Photochemical Wolff rearrangement | Scalable synthesis of derivatives. acs.org |
Application in Advanced Catalytic Cycles (e.g., Photo- or Electro-catalysis)
The development of advanced catalytic cycles, particularly those driven by light or electricity, offers new avenues for the transformation of challenging substrates like this compound.
Photocatalysis has emerged as a powerful tool in organic synthesis. For instance, asymmetric photocatalysis involving an intramolecular hydrogen-atom transfer in a photoexcited catalyst-substrate complex has been reported for the synthesis of chiral compounds. uni-marburg.de While not yet demonstrated for this compound specifically, the principles could be applied to develop enantioselective transformations. Visible-light-induced reactions of diazo compounds, which can be precursors to α,α-disubstituted carboxylic acid esters, have also gained prominence as an alternative to transition metal catalysis. acs.org
Electrocatalysis provides another sustainable approach for chemical synthesis. For example, the electrocatalytic synthesis of urea (B33335) via C-N coupling is an area of active research. researchgate.net While directly related to smaller molecules, the underlying principles of using electricity to drive challenging bond formations could be extended to the functionalization of more complex molecules like this compound. The electrocatalytic dehydrogenative C-H/C-H coupling of benzoic acids to form biaryldicarboxylates showcases the potential of electrochemistry in C-C bond formation. researchgate.net
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For reactions involving sterically hindered molecules like this compound, a combination of advanced spectroscopic techniques and computational chemistry is invaluable.
Computational studies, particularly using Density Functional Theory (DFT), have been employed to gain insight into the mechanisms of reactions involving sterically hindered carboxylic acids. rsc.orgnih.govsci-hub.se These studies can elucidate the energetics of different reaction pathways, identify key transition states, and explain the role of steric and electronic effects in determining reactivity and selectivity. For example, DFT calculations have been used to understand the preference for decarbonylation in sterically hindered acyl-palladium complexes. rsc.orgnih.govsci-hub.se
Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information about the species present in a reaction mixture, helping to identify intermediates and elucidate reaction kinetics. While specific studies on this compound are not widely reported, the application of these techniques to analogous systems provides a blueprint for future investigations into its reactivity.
| Technique | Application | Insights Gained for Sterically Hindered Carboxylic Acids |
| Density Functional Theory (DFT) | Mechanistic investigation of catalytic cycles | Elucidation of reaction pathways, transition state energies, and the influence of steric effects. rsc.orgnih.govsci-hub.se |
| In-situ NMR/IR Spectroscopy | Real-time monitoring of reactions | Identification of reaction intermediates and kinetic profiling. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Benzyl-2-ethylbutanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of branched carboxylic acids like this compound typically involves alkylation of butanoic acid derivatives or condensation reactions. For example, analogous compounds such as 2-Benzoylbenzoic acid (CAS 85-52-9) are synthesized via Friedel-Crafts acylation . Optimize reaction conditions (e.g., temperature, catalyst loading) using design-of-experiment (DOE) approaches. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity via HPLC (>95% purity threshold) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare and spectra with computational predictions (e.g., DFT calculations) to verify substituent positions .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3300 cm) and carbonyl (C=O) peaks (~1700 cm) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS or GC-MS, ensuring alignment with theoretical values (e.g., CHO) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved across studies?
- Methodological Answer : Conduct a systematic review of literature to identify variables such as assay conditions (e.g., pH, solvent) or cell lines used. For instance, discrepancies in IC values for similar compounds (e.g., 2-Methylbutanoic acid derivatives) often arise from differences in buffer systems . Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical tools like Bland-Altman analysis to assess inter-study variability .
Q. What computational strategies are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and calculate activation energies for reactions such as esterification. Compare results with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters. For example, studies on 2-Benzoylbenzoic acid used B3LYP/6-31G(d) basis sets to predict regioselectivity in acylation reactions .
Experimental Design & Data Analysis
Q. How can researchers design experiments to study the stability of this compound under varying storage conditions?
- Methodological Answer : Perform accelerated stability testing by exposing the compound to controlled stressors (e.g., humidity, heat) as per ICH guidelines. Monitor degradation via HPLC and kinetic modeling (e.g., zero/first-order decay). Analogous studies on (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid recommended storage at -20°C under anhydrous conditions to prevent hydrolysis .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC values. Address outliers with robust regression techniques and validate assumptions via residual plots. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify non-linear patterns .
Notes
- Avoided Sources : Excluded data from BenchChem () per user instructions.
- Methodological Rigor : Answers integrate experimental design, validation techniques, and statistical frameworks from peer-reviewed methodologies .
- Advanced Topics : Emphasized resolving data contradictions and computational modeling, reflecting current gaps in literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
